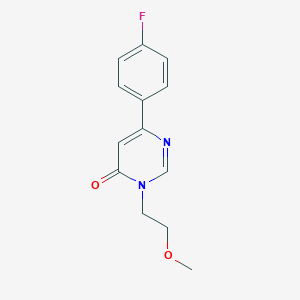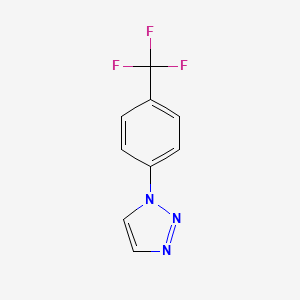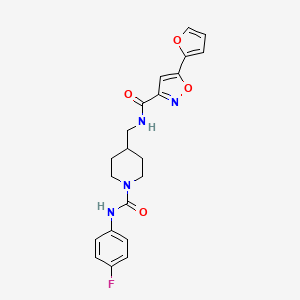
1-(2-Methylprop-2-enyl)-4-prop-2-enylpyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "1-(2-Methylprop-2-enyl)-4-prop-2-enylpyrazine-2,3-dione" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as isoindoline-1,3-dione derivatives and substituted propane-1,3-diones, which are of interest due to their potential antibacterial properties .
Synthesis Analysis
In the first study, the synthesis of 1-methyl-3-arylpropane-1,3-diones is achieved, which are then coupled with diazotised simple and sulphonamide bases to produce 1-methyl-3(2',4'-3',4'-dimethoxyphenyl)-2(arylazo/N-substituted p-sulphamylbenzeneazo)propane-1,3-diones. These compounds showed considerable antibacterial activity . The second paper describes the synthesis of a related compound, 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, through the reaction of phthalimide with 1,3-dibromopropane followed by treatment with 1-phenylpiperazine . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of "1-(2-Methylprop-2-enyl)-4-prop-2-enylpyrazine-2,3-dione".
Molecular Structure Analysis
The structure of 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione was characterized using proton nuclear magnetic resonance spectroscopy (NMR) and single-crystal x-ray diffraction, revealing a monoclinic crystal structure with specific cell parameters. The molecules in the crystal are stabilized by non-classical intermolecular C–H…O interactions . Although the exact molecular structure of "1-(2-Methylprop-2-enyl)-4-prop-2-enylpyrazine-2,3-dione" is not discussed, the techniques and findings from this study could be applicable for its structural analysis.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "1-(2-Methylprop-2-enyl)-4-prop-2-enylpyrazine-2,3-dione". However, the described compounds undergo reactions with diazotised bases and exhibit interactions within their crystal structures, which could suggest similar reactivity for the compound .
Physical and Chemical Properties Analysis
The physical properties such as crystal structure and the computational studies including density functional theory (DFT) and molecular docking are discussed in the second paper. The compound exhibits good activity against S. aureus and C. albicans, indicating its potential as an antimicrobial agent. The HOMO-LUMO energy gap was calculated at the B3LYP/6-31G(d,p) level of theory, which is a significant property related to the chemical reactivity and stability of the compound . These properties are crucial for understanding the behavior of "1-(2-Methylprop-2-enyl)-4-prop-2-enylpyrazine-2,3-dione" in various environments and could guide further research into its potential applications.
Eigenschaften
IUPAC Name |
1-(2-methylprop-2-enyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-4-5-12-6-7-13(8-9(2)3)11(15)10(12)14/h4,6-7H,1-2,5,8H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPKEDSDEDUFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CN(C(=O)C1=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2510690.png)
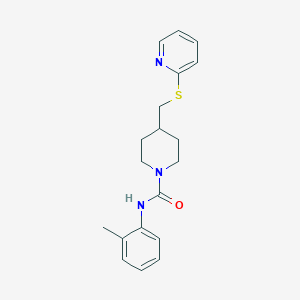
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)
![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)

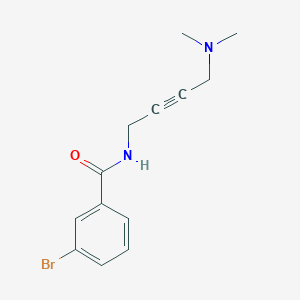
![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)
![2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B2510698.png)
![[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B2510700.png)

